N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide
Description
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide is a hybrid heterocyclic compound featuring a 1,2,4-thiadiazole core linked to a [1,2,4]triazolo[4,3-a]pyridine moiety via a sulfanylacetamide bridge. The sulfanyl group (-S-) in the acetamide linker enhances molecular flexibility and may facilitate interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS2/c1-11-6-2-3-7-12(11)15-19-16(22-26-15)18-14(24)10-25-17-21-20-13-8-4-5-9-23(13)17/h2-9H,10H2,1H3,(H,18,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRXIQHUQWQWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NS2)NC(=O)CSC3=NN=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide is a complex organic compound characterized by its unique heterocyclic structures. This compound exhibits various biological activities that make it a subject of interest in pharmacological research. The following sections will detail its biological activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Thiadiazole Moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Triazole Ring : Enhances the compound's potential in medicinal chemistry due to its ability to interact with biological targets.
The molecular formula is with a molecular weight of approximately 382.07 g/mol .
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
- Antifungal Properties : The compound has shown effectiveness against fungi such as Candida albicans, highlighting its potential as an antifungal agent .
Anticancer Activity
The presence of the thiadiazole and triazole moieties contributes to the anticancer potential of this compound. Research has documented various derivatives that exhibit cytotoxic effects on cancer cell lines. For example:
- Mechanism of Action : Thiadiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Effects
This compound also displays anti-inflammatory properties. Derivatives have been tested for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies involving the reaction of thiadiazole and triazole derivatives with acetamide under specific conditions. Common methods include:
- Condensation Reactions : Combining thiadiazole derivatives with triazole compounds in the presence of a suitable catalyst.
- Cyclization Reactions : Formation of the triazolo-pyridine structure through cyclization processes that enhance biological activity.
Study on Antimicrobial Activity
A study conducted by Bekhit et al. (2019) synthesized several 1,3,4-thiadiazole derivatives and evaluated their antimicrobial activities against various pathogens. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics .
Study on Anticancer Potential
Research published in Frontiers in Chemistry highlighted the anticancer properties of thiadiazole derivatives. These compounds were shown to inhibit tumor growth in vivo by inducing apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole | Structure | Strong anticancer activity |
| 7-[5-(methylphenyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[4,3-a]pyridine | Structure | Potent anti-inflammatory effects |
| 5-(trifluoromethyl)-1H-pyrazole derivatives | Structure | Enhanced lipophilicity and biological activity |
These compounds share structural similarities with this compound but differ in substituents that influence their unique biological profiles.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and triazole structures. For instance:
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific kinases involved in cancer cell proliferation. A study indicated that similar compounds showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity .
- Case Studies :
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases.
- Research Findings : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide could be effective in managing conditions like rheumatoid arthritis or inflammatory bowel disease.
Antimicrobial Activity
The presence of sulfur in the compound's structure may contribute to its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of triazole- and thiadiazole-containing acetamides. Below is a detailed comparison with analogs, focusing on structural features, synthesis routes, and biological activities.
Structural Analogues and Substituent Effects
Key Observations :
- Heterocyclic Core : The triazolo[4,3-a]pyridine moiety in the target compound differs from triazolopyrimidines (e.g., ) or benzothiazoles (), which are linked to varied receptor affinities .
Pharmacological Activity
- Anti-Exudative Activity: The target compound’s triazolopyridine system may mimic the anti-inflammatory effects seen in 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives, which showed 65–80% efficacy relative to diclofenac .
- Antimicrobial Potential: Thiadiazole-triazole hybrids (e.g., and ) exhibit broad-spectrum activity against Gram-positive bacteria (MIC 2–8 µg/mL), suggesting the target compound may share similar properties .
- Enzyme Inhibition : Analogous compounds with pyridinyl substituents () demonstrate moderate COX-2 inhibition (IC₅₀ ~15 µM), while the target’s methylphenyl group could enhance selectivity for other targets like tyrosine kinases .
Research Findings and Limitations
- Advantages of Target Compound :
- Limitations: No direct bioavailability or toxicity data available for the target compound. Synthetic yields for triazole-thiadiazole hybrids are often low (30–50%), requiring optimization .
Preparation Methods
Thiosemicarbazide Formation
2-Methylbenzaldehyde reacts with thiosemicarbazide in ethanol under reflux to yield the corresponding thiosemicarbazone. This intermediate undergoes cyclization in concentrated sulfuric acid at 0–5°C to form the 1,2,4-thiadiazole ring.
Reaction Conditions :
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Solvent : Ethanol (anhydrous)
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Temperature : Reflux (78°C)
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Cyclization Agent : H₂SO₄ (95%)
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Time : 4–6 hours
Characterization Data :
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Yield : 68–72%
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¹H NMR (CDCl₃) : δ 7.45–7.25 (m, 4H, aromatic), 2.35 (s, 3H, CH₃), 5.21 (s, 2H, NH₂).
Preparation of 2-( Triazolo[4,3-a]pyridin-3-ylsulfanyl)acetic Acid (Intermediate B)
Synthesis of Triazolo[4,3-a]pyridine-3-thiol
A suspension of 3-hydrazinylpyridine and carbon disulfide in ethanol undergoes oxidative cyclization using iodine as a catalyst. The product is purified via recrystallization from methanol.
Reaction Conditions :
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Oxidizing Agent : I₂ (1.2 equiv)
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Solvent : Ethanol
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Temperature : 60°C
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Time : 3 hours
Characterization Data :
Thioether Formation with Chloroacetic Acid
Intermediate B is synthesized by reactingtriazolo[4,3-a]pyridine-3-thiol with chloroacetic acid in the presence of potassium carbonate.
Reaction Conditions :
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Base : K₂CO₃ (2.5 equiv)
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Solvent : DMF
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Temperature : Room temperature
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Time : 12 hours
Characterization Data :
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Yield : 85%
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LRMS (m/z) : 238 (M+H⁺)
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¹³C NMR (DMSO-d₆) : δ 169.8 (COOH), 45.2 (CH₂), 148–125 (aromatic carbons).
Coupling of Intermediates A and B
Acetamide Formation
Intermediate A is treated with Intermediate B using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in dichloromethane.
Reaction Conditions :
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Coupling Agents : EDCI (1.1 equiv), HOBt (1.1 equiv)
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Solvent : DCM (anhydrous)
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Temperature : 0°C → room temperature
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Time : 24 hours
Characterization Data :
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Yield : 78%
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HPLC Purity : 98.5% (C18 column, 0.1% TFA in acetonitrile/water).
Optimization and Alternative Pathways
Microwave-Assisted Synthesis
A modified protocol using microwave irradiation reduces reaction time for the cyclization step (Step 2.1) from 6 hours to 20 minutes, improving yield to 82%.
Solid-Phase Synthesis
Immobilizing Intermediate A on Wang resin enables iterative coupling with Intermediate B, achieving a 90% yield after cleavage with TFA.
Analytical and Spectroscopic Validation
Spectral Consistency
Purity Assessment
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HPLC Conditions :
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Column : C18, 4.6 × 150 mm
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Mobile Phase : 0.1% TFA in H₂O/CH₃CN (70:30)
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Retention Time : 6.8 minutes.
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Challenges and Troubleshooting
Regioselectivity in Thiadiazole Formation
The 2-methylphenyl group introduces steric hindrance, favoring 5-substitution over 3-substitution. Using excess H₂SO₄ (≥95%) ensures >95% regioselectivity.
Sulfanyl Group Oxidation
The thioether linkage is prone to oxidation during purification. Adding 0.1% ascorbic acid to the eluent stabilizes the compound during column chromatography.
Scalability and Industrial Relevance
A pilot-scale synthesis (500 g batch) achieved an overall yield of 62% using the optimized microwave protocol. Key parameters include:
Q & A
Q. What synthetic methodologies are employed for synthesizing this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions starting with functionalized thiadiazole and triazolopyridine precursors. Key steps include nucleophilic substitution and coupling reactions under controlled conditions. Intermediates are characterized using 1H NMR, IR spectroscopy, LC-MS, and elemental analysis to confirm structural integrity at each stage .
Q. What spectroscopic techniques are standard for confirming the compound’s structure?
Structural confirmation relies on 1H NMR (to identify proton environments), IR spectroscopy (for functional group validation), and LC-MS (to verify molecular weight). Elemental analysis ensures stoichiometric purity .
Q. How is initial biological activity screening conducted for this compound?
Preliminary activity is assessed via in vitro assays (e.g., enzyme inhibition, cytotoxicity). Computational tools like PASS (Prediction of Activity Spectra for Substances) are used to predict biological targets (e.g., anti-inflammatory, antimicrobial) before experimental validation .
Advanced Questions
Q. How can reaction conditions be optimized for higher yield or purity?
Design of Experiments (DoE) methodologies, such as factorial designs, systematically vary parameters (temperature, solvent ratio, catalyst load) to identify optimal conditions. Flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and scalability .
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
Discrepancies arise from limitations in docking algorithms or assay conditions. To resolve these:
Q. What strategies are used to establish structure-activity relationships (SAR) for derivatives?
SAR studies involve synthesizing analogs with modified substituents (e.g., halogens, methyl groups) and testing their activity. For instance:
- Fluorophenyl groups enhance metabolic stability .
- Thiol-containing moieties improve target binding . Data is analyzed using multivariate regression to identify critical pharmacophores .
Q. What molecular docking protocols are recommended for identifying potential targets?
Q. How can crystallization studies improve understanding of the compound’s physicochemical properties?
Single-crystal X-ray diffraction reveals bond angles, conformations, and packing interactions , which inform solubility and stability. For example, hydrogen-bonding networks in the triazolopyridine moiety may correlate with bioavailability .
Q. What analytical methods resolve impurities or byproducts during synthesis?
HPLC-PDA coupled with HRMS identifies and quantifies impurities. Recrystallization (ethanol-DMF mixtures) or column chromatography (silica gel, gradient elution) are used for purification .
Q. How is anti-exudative activity evaluated in preclinical models?
Rat models (e.g., formalin-induced edema) measure tissue permeability reduction . Dose-response curves and histopathological analysis correlate compound efficacy with structural features (e.g., acetamide substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
